molecular formula C16H16N4O6S B2621244 Ethyl 6-methyl-4-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 899957-34-7

Ethyl 6-methyl-4-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B2621244
CAS No.: 899957-34-7
M. Wt: 392.39
InChI Key: HLSODGVOMYAKPN-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, DMSO-d₆):

  • δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃)
  • δ 2.42 (s, 3H, C6-CH₃)
  • δ 4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃)
  • δ 4.58 (s, 2H, SCH₂CO)
  • δ 7.85 (d, J = 8.8 Hz, 2H, Ar-H)
  • δ 8.20 (d, J = 8.8 Hz, 2H, Ar-H)
  • δ 10.35 (s, 1H, NH)
  • δ 10.92 (s, 1H, NH)

The ethyl ester group shows characteristic triplet-quartet splitting, while the aromatic protons exhibit AA' coupling due to the para-substituted nitro group. The deshielded NH protons (δ >10 ppm) indicate strong hydrogen bonding interactions.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 14.1 (CH₂CH₃)
  • δ 21.5 (C6-CH₃)
  • δ 34.8 (SCH₂CO)
  • δ 60.9 (OCH₂CH₃)
  • δ 106.5 (C5)
  • δ 124.8, 129.4, 142.6, 150.2 (aromatic carbons)
  • δ 162.4 (C=O, ester)
  • δ 168.9 (C=O, amide)
  • δ 174.1 (C2=O)

The C5 carbon appears upfield (δ 106.5) due to electron donation from the adjacent sulfur atom, while the C2 carbonyl is strongly deshielded (δ 174.1) from conjugation with the pyrimidine ring.

Infrared (IR) Vibrational Frequency Correlations

Key IR absorptions (KBr, cm⁻¹):

  • 3275 (N-H stretch, amide)
  • 1705 (C=O, ester)
  • 1682 (C=O, amide)
  • 1650 (C=O, pyrimidinone)
  • 1522, 1346 (asymmetric/symmetric NO₂ stretch)
  • 1250 (C-O, ester)
  • 685 (C-S stretch)

The three distinct carbonyl stretches confirm the presence of ester, amide, and pyrimidinone functionalities. The nitro group's asymmetric stretching at 1522 cm⁻¹ is characteristic of para-substituted aromatic nitro compounds.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 393.1 [M+H]⁺ with characteristic fragmentation pathways:

  • Loss of ethoxy group (-45 Da → m/z 348.0)
  • Cleavage of the amide bond (-105 Da → m/z 288.0)
  • Nitro group reduction (-30 Da → m/z 363.1)
  • Retro-Diels-Alder fragmentation of the pyrimidine ring (m/z 165.0)

The base peak at m/z 136.0 corresponds to the 4-nitroanilinium ion (C₆H₅N₂O₂⁺), confirming the stability of the nitroaryl moiety under mass spectrometric conditions.

Table 1: Summary of Key Spectroscopic Data

Technique Diagnostic Signals Structural Assignment
¹H NMR δ 10.35 (s), δ 10.92 (s) Amide NH protons
¹³C NMR δ 174.1 Pyrimidinone C2=O
IR 1522 cm⁻¹ Aromatic NO₂ asymmetric stretch
MS m/z 393.1 [M+H]⁺ Molecular ion

Properties

CAS No.

899957-34-7

Molecular Formula

C16H16N4O6S

Molecular Weight

392.39

IUPAC Name

ethyl 6-methyl-4-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C16H16N4O6S/c1-3-26-15(22)13-9(2)17-16(23)19-14(13)27-8-12(21)18-10-4-6-11(7-5-10)20(24)25/h4-7H,3,8H2,1-2H3,(H,18,21)(H,17,19,23)

InChI Key

HLSODGVOMYAKPN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C

solubility

not available

Origin of Product

United States

Biological Activity

Ethyl 6-methyl-4-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate, commonly referred to as a derivative of the Biginelli compound family, has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and other pharmacological effects supported by various studies.

Chemical Structure and Properties

The compound features a dihydropyrimidine core, which is a characteristic structure in many biologically active molecules. Its molecular formula is C15H16N4O5SC_{15}H_{16}N_{4}O_{5}S, and it exhibits properties typical of Biginelli compounds, known for their diverse biological activities.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of dihydropyrimidine derivatives. For instance, compounds similar to this compound have been tested against various pathogens:

Pathogen Activity Reference
Candida albicansEffective
Aspergillus flavusEffective
Aspergillus nigerEffective
Staphylococcus aureusModerate

The compound demonstrated significant antifungal activity comparable to fluconazole against Candida species, indicating its potential as an antifungal agent.

Anti-inflammatory Effects

Research has also indicated that derivatives of dihydropyrimidine can exhibit anti-inflammatory properties. For example, studies have shown that these compounds may inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in vitro. This suggests a potential therapeutic application in treating inflammatory diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
  • Interference with Nucleic Acid Synthesis : The structural similarity to nucleobases may allow these compounds to interfere with nucleic acid synthesis in pathogens.
  • Modulation of Immune Response : By influencing cytokine release, these compounds can modulate immune responses.

Case Studies

Several case studies have provided insights into the effectiveness and safety of this compound:

  • In Vitro Studies : A study conducted on various bacterial strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting superior efficacy in certain cases.
  • Animal Models : In vivo studies demonstrated reduced inflammation in animal models treated with the compound compared to control groups, supporting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at the 4-Position

The 4-position of the dihydropyrimidine scaffold is critical for modulating physicochemical and biological properties. Below is a comparative analysis of substituents in structurally related compounds:

Compound Name (Reference) Substituent at Position 4 Key Functional Groups Potential Bioactivity
Target Compound 4-nitrophenylamino-oxoethylthio Nitro, amide, thioether Hypothesized antibacterial
Ethyl 4-(3-methylthiophen-2-yl) derivative 3-methylthiophene Thiophene, methyl Not reported
Ethyl 4-(4-bromophenyl)-2-thioxo 4-bromophenyl Bromo, thione Not reported
Ethyl 4-(4-hydroxyphenyl)-2-thioxo 4-hydroxyphenyl Hydroxy, thione Not reported
Ethyl 4-(3,5-bis(trifluoromethyl)phenyl) 3,5-bis(trifluoromethyl)phenyl Trifluoromethyl Not reported

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound contrasts with electron-donating groups (e.g., hydroxyl in ) or neutral substituents (e.g., thiophene in ). This difference may enhance electrophilic reactivity or alter binding affinities in biological targets .
  • Thioether vs. Thione : The thioether linkage (C–S–C) in the target compound differs from thione (C=S) groups in and , which may influence hydrogen-bonding capacity and redox stability.

Yield and Purity Considerations :

  • The solvent-free method in offers simplicity but may compromise yield due to side reactions.
  • Alkylation in DMF (as in ) typically provides higher regioselectivity for thioether formation.

Physicochemical Properties and Stability

Solubility and Crystallinity
  • Nitro Group Impact : The 4-nitrophenyl moiety likely reduces aqueous solubility compared to hydroxyl or thiophene-containing analogs (e.g., ).
Thermal Stability

Thioether linkages (as in the target compound) generally confer higher thermal stability compared to thiones (C=S), which are prone to oxidation .

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